Lipophilicity Differential: XLogP3 1.6 vs. 1-Methyl Analog (XLogP3 1.2)
The target compound exhibits a computed XLogP3 of 1.6, compared to 1.2 for the N1-methyl-only analog N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline (CAS 1006959-40-5) [1]. This ΔlogP of +0.4 units indicates measurably higher lipophilicity, which can enhance passive membrane permeability but may also increase metabolic clearance and hERG binding risk [2]. The isomeric 1,5-dimethyl analog (CAS 1006959-98-3) has an identical XLogP3 of 1.6, offering no lipophilicity-based differentiation [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (CID 19626527) |
| Comparator Or Baseline | CAS 1006959-40-5: XLogP3 = 1.2; CAS 1006959-98-3: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 1-methyl analog; ΔXLogP3 = 0.0 vs. 1,5-dimethyl isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For cellular permeability-limited targets, the 0.4-unit logP advantage may reduce the concentration needed to achieve intracellular exposure relative to the 1-methyl analog.
- [1] PubChem Compound CID 19626527 (target) and CID 19626514 (1-methyl analog): Computed XLogP3 values. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
- [3] PubChem Compound CID 19626540 (1,5-dimethyl isomer): Computed XLogP3 value. View Source
